molecular formula C19H17FN2O2 B4072522 3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione

3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione

Cat. No.: B4072522
M. Wt: 324.3 g/mol
InChI Key: TVOPXEKNQCCCGC-UHFFFAOYSA-N
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Description

3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core, a fluorophenyl group, and a dihydroisoquinoline moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrrolidine-2,5-dione core: This can be achieved through a cyclization reaction involving a suitable dicarboxylic acid derivative.

    Introduction of the fluorophenyl group: This step might involve a nucleophilic substitution reaction using a fluorinated benzene derivative.

    Attachment of the dihydroisoquinoline moiety: This could be done through a condensation reaction with an appropriate isoquinoline derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dihydroisoquinoline moiety.

    Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidine-2,5-dione core.

    Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.

    Substitution: Conditions for substitution reactions might involve strong bases or acids, depending on the specific reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Possible therapeutic applications, such as in the development of new drugs.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-phenylpyrrolidine-2,5-dione: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.

    3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(4-chlorophenyl)pyrrolidine-2,5-dione: Contains a chlorine atom instead of fluorine, potentially altering its properties.

Uniqueness

The presence of the fluorophenyl group in 3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione may confer unique properties, such as increased lipophilicity, metabolic stability, or specific binding interactions with biological targets.

Properties

IUPAC Name

3-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2/c20-15-5-7-16(8-6-15)22-18(23)11-17(19(22)24)21-10-9-13-3-1-2-4-14(13)12-21/h1-8,17H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVOPXEKNQCCCGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3CC(=O)N(C3=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione
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3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione
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3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione
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3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione
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3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione
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3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione

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